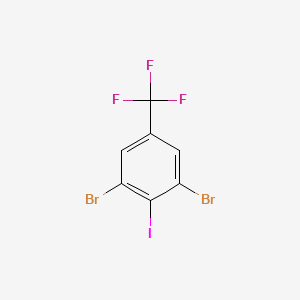

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene

Description

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the para position and bromine (Br) and iodine (I) atoms at the ortho and meta positions, respectively. This substitution pattern creates a sterically hindered and electron-deficient aromatic ring, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis. Notably, the iodine atom at the meta position enhances its utility in radio-labeling or further functionalization due to the lability of the C–I bond under transition metal catalysis .

Properties

IUPAC Name |

1,3-dibromo-2-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMOOVYBTJCTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1-iodo-4-(trifluoromethyl)benzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts such as iron or aluminum bromide to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the halogenated benzene ring.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amine-substituted benzene derivative .

Scientific Research Applications

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

Medicine: Research into its potential as a precursor for drug development, especially in the synthesis of halogenated drug candidates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism by which 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of multiple halogens makes it a versatile intermediate in various synthetic pathways. The trifluoromethyl group can influence the electronic properties of the benzene ring, affecting reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Research Findings

- Reactivity in Cross-Coupling Reactions : The iodine substituent in 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene provides a distinct advantage over bromine- or chlorine-bearing analogs (e.g., 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene) due to its lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Br: ~276 kJ/mol), facilitating faster oxidative addition in palladium-catalyzed reactions .

- Derivatization Efficiency : Compared to nitro- or fluorine-substituted analogs (e.g., 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene), the target compound’s lack of polar functional groups limits its use in derivatizing amines. However, its halogen-rich structure makes it a superior candidate for synthesizing complex polyhalogenated scaffolds .

- Thermal Stability : Trifluoromethoxy derivatives (e.g., 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene) exhibit higher thermal stability than trifluoromethyl analogs due to reduced steric strain, making them preferable for high-temperature applications .

Challenges and Limitations

- Synthetic Accessibility : The simultaneous presence of bromine, iodine, and trifluoromethyl groups complicates regioselective synthesis. By contrast, compounds like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene are easier to prepare via nitration and halogenation .

- Commercial Viability : Discontinuation of this compound by suppliers like CymitQuimica highlights its niche applicability compared to widely used derivatives such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene .

Biological Activity

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula CHBrFI. This compound is characterized by the presence of two bromine atoms, one iodine atom, and a trifluoromethyl group attached to a benzene ring. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest in pharmaceutical and agrochemical research.

The compound's structure influences its chemical reactivity and biological properties. The presence of multiple halogens can enhance lipophilicity and alter the compound's interaction with biological targets. The trifluoromethyl group is particularly notable for its ability to modulate the electronic properties of the molecule, which can affect its binding affinity to various biological receptors.

Biological Activity Overview

Research indicates that this compound has potential applications in several biological contexts:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to exhibit antimicrobial properties. The halogenated nature of this compound may enhance its efficacy against various pathogens.

- Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.

- Agrochemical Applications : As a precursor for trifluoromethylpyridines (TFMP), this compound has been utilized in the development of agrochemicals, contributing to the synthesis of effective herbicides and pesticides.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function. This could be due to hydrogen bonding or hydrophobic interactions facilitated by its halogen substituents.

- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways that are critical for various physiological processes.

Case Studies

Several studies have investigated the biological effects of halogenated aromatic compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that halogenated compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and iodine was linked to enhanced activity compared to non-halogenated analogs.

- Enzyme Inhibition Studies : Research on similar trifluoromethyl-substituted compounds has shown promising results in inhibiting enzymes such as carbonic anhydrase and HIV protease. These findings suggest that this compound may possess similar inhibitory capabilities .

- Agrochemical Development : The synthesis of TFMP derivatives from this compound has led to the development of new agrochemicals that demonstrate improved efficacy against specific pests while minimizing environmental impact.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 0.91 | Contains one bromine and one iodine; similar trifluoromethyl group. |

| 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | 0.91 | Similar halogen substitutions; different position of iodine and bromine. |

| 5-Bromo-2-iodobenzotrifluoride | 0.89 | Contains both bromine and iodine; differing trifluoromethyl positioning. |

This table illustrates how variations in halogen substitution can influence biological activity and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.